Home > Products > Screening Compounds P44002 > Fluorescein-dUTP
Fluorescein-dUTP -

Fluorescein-dUTP

Catalog Number: EVT-14931495
CAS Number:
Molecular Formula: C39H43N4O21P3
Molecular Weight: 996.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fluorescein-dUTP is classified as a dye-modified nucleotide and is commercially available from various suppliers, including Roche, Thermo Fisher Scientific, and PerkinElmer. It is often supplied as a 1 mM aqueous solution in buffers suitable for enzymatic reactions. The compound is identified by the Chemical Abstracts Service number 214154-36-6 and is recognized for its non-radioactive labeling capabilities in DNA synthesis and analysis .

Synthesis Analysis

Methods of Synthesis

Fluorescein-dUTP can be synthesized through several methods, typically involving the incorporation of fluorescein into the deoxyuridine triphosphate structure. The most common approaches include:

  1. Enzymatic Incorporation: Fluorescein-dUTP can be enzymatically incorporated into DNA strands using various DNA polymerases, such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases. This method allows for the direct labeling of DNA during PCR or cDNA synthesis .
  2. Chemical Modification: The synthesis may also involve chemical reactions that modify deoxyuridine triphosphate to attach the fluorescein moiety. This process often requires careful control of reaction conditions to ensure high purity and yield of the final product.

Technical Details

The synthesis typically occurs under controlled conditions (e.g., temperature and pH) to optimize the incorporation efficiency of fluorescein-dUTP into nucleic acids. The resulting product is purified to remove unreacted components and by-products, ensuring that it meets the required specifications for use in laboratory applications.

Molecular Structure Analysis

Structure

Fluorescein-dUTP consists of a fluorescein moiety attached to deoxyuridine triphosphate through an amine linker. The structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₃O₁₃P
  • Molecular Weight: Approximately 469.34 g/mol

The fluorescein portion provides the compound with its fluorescent properties, while the deoxyuridine triphosphate structure allows it to participate in nucleic acid synthesis.

Data

Fluorescein-dUTP exhibits strong fluorescence under UV light, making it suitable for applications requiring detection and visualization of nucleic acids. Its spectral properties include an excitation maximum around 495 nm and an emission maximum around 520 nm .

Chemical Reactions Analysis

Reactions

Fluorescein-dUTP participates in several key reactions in molecular biology:

  1. Polymerization Reactions: It acts as a substrate for DNA polymerases during PCR and other amplification techniques, where it replaces deoxyadenosine triphosphate or deoxycytidine triphosphate in the growing DNA strand.
  2. Labeling Reactions: In random primed labeling and nick translation methods, fluorescein-dUTP enables the incorporation of fluorescent labels into DNA probes for subsequent detection .

Technical Details

The efficiency of incorporation can vary depending on the enzyme used and the reaction conditions. Typical incorporation ratios range from 1% to 4% relative to other nucleotides during PCR or labeling reactions.

Mechanism of Action

Process

The mechanism of action for fluorescein-dUTP involves its enzymatic incorporation into DNA strands during replication or transcription processes. Upon incorporation, the fluorescein moiety allows for direct visualization using fluorescence microscopy or other detection methods.

Data

Studies have shown that fluorescently labeled DNA containing fluorescein-dUTP can be effectively taken up by cells, allowing researchers to track gene expression and cellular processes in real-time . The localization patterns of labeled DNA also provide insights into cellular mechanisms related to DNA uptake and integration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear yellow solution
  • Solubility: Soluble in water; typically provided in buffer solutions.
  • Stability: Stable when stored at -20°C; should be protected from light to prevent degradation .

Chemical Properties

  • pH Stability: Maintains stability within a pH range suitable for biological applications (typically around pH 7.5).
  • Purity: Commercial preparations often report purities ranging from 85% to 100% based on high-performance liquid chromatography analysis .
Applications

Fluorescein-dUTP has numerous scientific uses, including:

  • Enzymatic Non-Radioactive Labeling: Used extensively in cDNA synthesis, PCR amplification, nick translation, and random primed labeling.
  • In Situ Hybridization: Facilitates direct fluorescence detection of nucleic acids within cells or tissue sections.
  • Molecular Probes: Serves as a component in fluorescent probes for various assays, including ELISA (enzyme-linked immunosorbent assay) techniques.

The versatility of fluorescein-dUTP makes it an invaluable tool in molecular biology research, particularly in studies involving gene expression, cellular localization, and genetic engineering applications .

Enzymatic Incorporation Mechanisms of Fluorescein-dUTP in Nucleic Acid Labeling

Polymerase-Specific Incorporation Efficiency in Reverse Transcription and PCR

Fluorescein-dUTP (5/6-Fluorescein-X-(5-aminoallyl)-2'-deoxyuridine-5'-triphosphate) incorporates into nucleic acids through enzymatic catalysis during DNA/RNA synthesis. Its integration efficiency varies significantly across polymerase families due to structural differences in their active sites and tolerance for bulky fluorophore modifications. VentR (exo-) DNA polymerase demonstrates superior incorporation efficiency for fluorescein-labeled nucleotides compared to standard Taq polymerase, achieving approximately 30-50% higher incorporation rates in template-directed synthesis [2]. This enhanced performance stems from VentR's reduced steric hindrance around its catalytic site and absence of 3'→5' exonuclease activity, which might otherwise proofread and remove modified nucleotides [2] [6].

Charge distribution within the fluorophore conjugate critically impacts enzymatic incorporation. Studies comparing zwitterionic (electroneutral) versus anionic Cy3/Cy5 fluorophores conjugated to dUTP reveal that Taq polymerase incorporates dUTPs labeled with zwitterionic fluorophores approximately tenfold more efficiently than those with negatively charged variants [6]. Although fluorescein carries a net negative charge at physiological pH, its relatively compact size (compared to cyanine dyes) partially mitigates incorporation barriers. Reverse transcriptases exhibit intermediate efficiency, with AMV (Avian Myeloblastosis Virus) RT showing higher incorporation than M-MLV (Moloney Murine Leukemia Virus) RT due to a more accommodating active site geometry [1].

Table 1: Polymerase Efficiency in Fluorescein-dUTP Incorporation

PolymeraseRelative Incorporation Efficiency (%)Key Structural Features Influencing Efficiency
VentR (exo-)90-95%No exonuclease activity; spacious active site
Taq (standard)60-70%Moderate steric hindrance; heat-stable
AMV Reverse Transcriptase70-80%Flexible active site; processive enzyme
M-MLV Reverse Transcriptase50-60%More constrained active site
Klenow Fragment40-50%3'→5' exonuclease activity (proofreading) may remove label

Nick translation systems utilizing DNA Polymerase I/DNase I mixtures efficiently incorporate Fluorescein-12-dUTP, generating probes suitable for fluorescence in situ hybridization (FISH). The sequential action of DNase I creating nicks and DNA Polymerase I incorporating labeled nucleotides achieves uniform labeling densities of ~1 fluorophore per 20-40 nucleotides [3] [8]. PCR-based labeling efficiency varies non-linearly with amplicon length; fragments under 1 kb incorporate fluorescein-dUTP efficiently (≥80% substitution), while amplification beyond 4 kb suffers significant yield reduction due to cumulative steric effects and polymerase stalling [8].

Role of Primer Design and Template Accessibility in Fluorescein-dUTP Integration

Template secondary structure and primer characteristics critically determine successful fluorescein-dUTP integration. Regions with high GC content (>65%) or stable hairpin structures impede polymerase processivity, reducing labeling efficiency by 30-50% compared to open, AT-rich regions [1] [7]. Computational prediction of template secondary structures using tools like DINAMelt or mfold is essential for identifying optimal labeling regions. Primers designed to anneal at least 50-100 nucleotides away from structured regions significantly improve labeling uniformity by providing sufficient polymerase runway before encountering obstacles [7].

Primer length and melting temperature (Tm) also influence incorporation. Optimal primers (18-24 nt, Tm 58-62°C) ensure stringent binding and minimize mispriming, which can generate nonspecifically labeled products. Incorporating 5'-fluorescein tags on primers themselves creates dual-labeled amplicons when combined with fluorescein-dUTP internal labeling, enhancing signal intensity in hybridization assays but potentially causing fluorescence resonance energy transfer (FRET) or self-quenching at high densities [7]. Template accessibility is enhanced through denaturation protocols: initial heating at 95°C for 2-5 minutes followed by rapid cooling on ice prevents reformation of complex secondary structures, particularly in GC-rich templates [8].

Table 2: Template and Primer Optimization for Fluorescein-dUTP Integration

FactorOptimal ConfigurationImpact on Labeling Efficiency
Template GC Content<60%Higher GC increases secondary structure, reducing efficiency by 30-50%
Primer Length18-24 nucleotidesShorter primers increase misincorporation; longer primers slow initiation
Primer Tm58-62°CEnsures specific annealing; minimizes off-target binding
Secondary StructureAvoid within 50 nt of primer binding siteReduces polymerase stalling
Denaturation Protocol95°C for 2-5 min + rapid coolingDisrupts stable hairpins and G-quadruplexes

Template modifications further enhance accessibility. Incorporating 7-deaza-dGTP reduces G-quartet stability in GC-rich templates, improving polymerase progression by 25-40% [1]. Linear DNA templates show 15-20% higher labeling efficiency than supercoiled plasmids due to reduced torsional stress during synthesis. For repetitive sequences prone to slippage, adding single-stranded binding proteins (SSBs) enhances processivity and minimizes labeling heterogeneity [7].

Optimization of dTTP-to-Fluorescein-dUTP Ratios for High-Fidelity Labeling

The molar ratio of natural dTTP to Fluorescein-12-dUTP represents the most critical parameter balancing labeling density with enzymatic efficiency. Excessive fluorophore incorporation compromises polymerase activity through steric hindrance and increased hydrophobicity, while insufficient substitution yields probes with inadequate detection sensitivity. Empirical optimization across applications reveals distinct optimal ratios:

  • PCR Labeling: A 70:30 to 50:50 dTTP:Fluorescein-dUTP ratio achieves optimal balance, yielding probes with 25-40 fluorophores/kb. Higher fluorescein-dUTP concentrations (>50%) reduce amplicon yields by 60-80% due to polymerase stalling and increased error rates [3] [8]. High-fidelity polymerase blends containing a proofreading enzyme (e.g., Pfu) alongside Taq allow slightly higher ratios (40-50% Fluorescein-dUTP) while maintaining amplification fidelity [8].
  • Nick Translation: Requires higher fluorophore incorporation (50:50 dTTP:Fluorescein-dUTP) for uniform labeling density of 1 dye per 20-30 bases. The stepwise nature of nick translation tolerates higher modification levels without enzyme inhibition [3] [5].
  • TUNEL Assays (Terminal deoxynucleotidyl transferase): Utilizes undiluted Fluorescein-dUTP without dTTP. Terminal transferase efficiently adds multiple fluorescein-dUMPs to 3'-OH ends of DNA fragments, creating high local density for sensitive apoptosis detection [9].

Reaction conditions significantly influence optimal ratios. Increasing Mg²⁺ concentration from 1.5 mM to 2.5 mM alleviates polymerase stalling induced by bulky labels, permitting 10-15% higher fluorescein-dUTP incorporation without yield reduction [5] [8]. Similarly, betaine (1-1.5 M) or DMSO (3-5%) reduces DNA secondary structure and enhances processivity, particularly in GC-rich templates. Kinetic analyses reveal the Kₘ for Fluorescein-12-dUTP ranges from 15-25 μM across polymerases—2-3 times higher than natural dTTP—necessitating higher concentrations for efficient incorporation [6].

Table 3: Optimized Fluorescein-dUTP Incorporation Conditions by Application

ApplicationRecommended dTTP:Fluorescein-dUTP RatioTypical Incorporation DensityCritical Supporting Reagents
Standard PCR70:30 to 50:5025-40 fluorophores/kb2.0-2.5 mM Mg²⁺; betaine (1M)
High-Fidelity PCR60:40 to 50:5030-45 fluorophores/kbProofreading polymerase blend
Nick Translation50:501 dye/20-30 nucleotidesDNase I (optimal concentration titration)
Primer Extension0:100 (single addition)Terminal addition onlyLow ionic strength buffers
TUNEL Assays0:100Multiple additions at 3' endsTerminal deoxynucleotidyl transferase (TdT)

Post-synthesis purification removes unincorporated fluorophores that contribute to background noise. Size-exclusion chromatography or silica-membrane purification increases signal-to-noise ratios by 3-5 fold in hybridization applications [3] [7]. Fluorophore stability necessitates light-protected handling and storage at -20°C to prevent photobleaching and hydrolysis, preserving >95% functionality over 12 months when properly stored [4] [7].

Properties

Product Name

Fluorescein-dUTP

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C39H43N4O21P3

Molecular Weight

996.7 g/mol

InChI

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54)/b5-4+/t22?,29-,32+,34+/m0/s1

InChI Key

QTGRZULTMFHDJZ-WTDIWCDNSA-N

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.